molecular formula C6H12O15P3 · 3Na B046612 [(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate CAS No. 2068-89-5

[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

Cat. No. B046612
CAS RN: 2068-89-5
M. Wt: 420.1 g/mol
InChI Key: ZVCVTWVBDIPWPZ-WZYBBFKXSA-K
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Description

The chemical compound is a complex organic molecule that involves multiple functional groups, including hydroxyl and diphosphonooxy groups arranged on a cyclohexyl ring. This structural complexity suggests its potential involvement in intricate chemical and biological processes.

Synthesis Analysis

While direct synthesis details of the specific compound are not readily available, research on similar compounds provides insights into potential synthetic pathways. For instance, the synthesis of isosteric analogues of 1-deoxy-D-xylulose 5-phosphate (DXP) via multi-step sequences from simpler precursors suggests a possible approach for synthesizing complex cyclohexyl-based phosphonates (Meyer et al., 2003). These methodologies often involve selective functionalization and protection-deprotection strategies to assemble the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of cyclohexyl-based compounds like the one can be analyzed through techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These methods provide detailed insights into the spatial arrangement of atoms, stereochemistry, and electronic distribution, crucial for understanding the compound's reactivity and interactions (Dar et al., 2015).

Chemical Reactions and Properties

Phosphonates and diphosphonates exhibit a range of chemical reactivities, such as participating in nucleophilic substitutions, Michael additions, and coordination to metal ions. Their unique properties are leveraged in various chemical syntheses and applications, including as ligands in coordination chemistry and as analogues in biochemical studies (Carty et al., 1978).

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting point, and optical activity, are significantly influenced by their molecular structure. The presence of multiple hydroxyl groups suggests potential for hydrogen bonding and solubility in polar solvents, while the cyclohexyl ring may confer rigidity and impact the compound's phase behavior.

Chemical Properties Analysis

The chemical properties of this compound, particularly its acidity, nucleophilicity, and ability to form complexes with metals, derive from the functional groups present. Phosphonate groups can act as ligands, binding to metal ions and influencing the compound's reactivity and applications in catalysis and material science (Jiang et al., 2014).

Scientific Research Applications

  • Synthesis and Biological Evaluation in Chemistry

    • A related compound, [(1R,2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)-bicyclo[4.1.0]heptan-2-yl dihydrogen phosphate], was synthesized as a potential substrate for specific enzymes. It demonstrated weak inhibitory activity rather than being a substrate for UTP:α-D-glucose-1-phosphate uridylyltransferase, a yeast transferase (Dookhun & Bennet, 2004).
  • Radiochemistry and Imaging

    • A phosphonate derivative, 1-hydroxy-ethylidene-1, 1-disodium phosphonate, was investigated as a bone imaging agent when tagged with the radionuclide 99mTc. This research highlighted the potential of phosphonate compounds in diagnostic imaging (Castronovo & Callahan, 1972).
  • Catalysis in Chemical Synthesis

    • A study explored the use of a phosphonic acid-based ionic liquid as a catalyst for synthesizing biologically active compounds, demonstrating the versatility of phosphonic acids in chemical synthesis (Shirini, Langarudi, & Daneshvar, 2017).
  • Fluorescent Sensors

    • Research into H2PO4− fluorescent sensors, which are vital for detecting dihydrogen phosphate in chemical and biological processes, showcases the importance of phosphate derivatives in sensor technology (Zhang et al., 2014).
  • Biochemistry and Metabolic Studies

    • Investigations into the enzymic synthesis and kinetic properties of phosphonomethyl isosteres of phosphate ester glycolytic intermediates highlight the biochemical applications of phosphate analogues in understanding enzyme function and metabolic pathways (Stribling, 1974).
  • Biodegradation Studies

    • A study on the transformation of phosphonates to phosphate by bacteria emphasized the ecological and biochemical significance of phosphorus compounds in environmental processes (Kamat, Williams, & Raushel, 2011).

properties

IUPAC Name

[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWCIQZXVOZEGG-HOZKJCLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015822
Record name DL-myo-Inositol 1,4,5-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

CAS RN

2068-89-5, 88269-39-0, 27121-73-9, 85166-31-0
Record name L-myo-Inositol 1,4,5-trisphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2068-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inositol 1,4,5-triphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88269-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inositol 1,3,6-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name myo-Inositol, tris(dihydrogen phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027121739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol 1,4,5-trisphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085166310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name myo-Inositol, 1,4,5-tris(dihydrogen phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088269390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-myo-Inositol 1,4,5-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Reactant of Route 2
[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Reactant of Route 3
[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Reactant of Route 4
[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Reactant of Route 5
[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Reactant of Route 6
[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

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